5-(5-Iodopyridin-2-yloxy)pyrimidine
Description
5-(5-Iodopyridin-2-yloxy)pyrimidine is a heterocyclic compound featuring a pyrimidine core linked via an oxygen atom to a 5-iodopyridine moiety. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science applications.
Properties
Molecular Formula |
C9H6IN3O |
|---|---|
Molecular Weight |
299.07 g/mol |
IUPAC Name |
5-(5-iodopyridin-2-yl)oxypyrimidine |
InChI |
InChI=1S/C9H6IN3O/c10-7-1-2-9(13-3-7)14-8-4-11-6-12-5-8/h1-6H |
InChI Key |
OIIFWVKMFCNNJH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1I)OC2=CN=CN=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features and Substituent Effects
The compound’s structural uniqueness lies in its 5-iodopyridin-2-yloxy group. Key analogs and their distinguishing features are summarized below:
Substituent Impact :
- Iodine Position : Compounds with iodine at pyridine-5 (e.g., 5-Iodopyridin-3-ylamine) exhibit stronger halogen bonding than those with iodine at position 3 (e.g., 3-Iodo-2-methoxy-5-methylpyridine) .
- Oxygen Bridge : The oxygen linkage in this compound enhances flexibility compared to direct carbon-carbon bonds in analogs like B5 .
Bioactivity and Kinase Inhibition
highlights kinase inhibition data for pyrimidine derivatives targeting EGFR and HER2.
- B5, B6, B7 (): These compounds showed moderate to strong EGFR/HER2 inhibition (IC₅₀: 10–50 nM).
Physicochemical Properties
- Solubility : The oxygen bridge in this compound improves aqueous solubility compared to methyl-substituted analogs like 5-Iodo-3-methylpyridin-2-amine .
- Stability : Iodine’s electronegativity may reduce hydrolytic stability relative to methoxy-substituted compounds (e.g., 5-(4-Methoxyphenyl)pyrimidin-2-amine) .
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